Peonidin-3-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

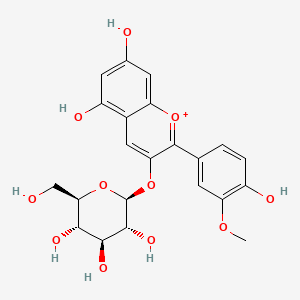

Peonidin 3-O-glucoside, also known as oxycoccicyanin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Peonidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Peonidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Peonidin 3-O-glucoside can be biosynthesized from peonidin. Outside of the human body, peonidin 3-O-glucoside can be found in a number of food items such as lima bean, gooseberry, grape wine, and alcoholic beverages. This makes peonidin 3-O-glucoside a potential biomarker for the consumption of these food products.

Peonidin 3-O-beta-D-glucoside is an anthocyanin cation that is the 3-O-beta-D-glucoside of peonidin (methylcyanidin). It has a role as an antioxidant and a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It derives from a peonidin. It is a conjugate acid of a peonidin 3-O-beta-D-glucoside betaine.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Inhibition of Tumor Growth:

Research has demonstrated that P3G exhibits significant anticancer properties. A study isolated P3G from Oryza sativa L. indica and tested its effects on various cancer cell lines. The results indicated that P3G inhibited cell growth and induced apoptosis, particularly in HS578T breast cancer cells, by causing G2/M phase arrest and downregulating cyclin-dependent kinases (CDK) .

Metastasis Inhibition:

Another study highlighted P3G's ability to inhibit lung cancer metastasis. It was found to reduce the motility and invasion of lung cancer cells by downregulating matrix metalloproteinases (MMPs) and affecting signaling pathways such as extracellular signal-regulated kinase (ERK) . These findings suggest that P3G may serve as an adjuvant treatment for controlling metastasis in lung cancer.

Antioxidant Activity

Oxidative Stress Reduction:

P3G has shown potent antioxidant properties, significantly reducing oxidative stress in cellular models. In a study involving Caenorhabditis elegans, P3G demonstrated free radical scavenging activity superior to ascorbic acid, extending the organism's lifespan under oxidative stress conditions . This indicates its potential as a dietary supplement for enhancing healthspan.

Nonalcoholic Fatty Liver Disease:

P3G has also been studied for its protective effects against nonalcoholic fatty liver disease (NAFLD). In vitro experiments revealed that P3G reduced lipid accumulation in liver cells and improved mitochondrial function by enhancing antioxidant enzyme activities . These effects could lead to new dietary strategies for managing liver health.

Anti-inflammatory Effects

Inflammatory Response Modulation:

Recent research has indicated that P3G can suppress inflammatory responses induced by SARS-CoV-2 spike proteins in lung cells. The anthocyanin-rich extracts containing P3G displayed anti-inflammatory properties without cytotoxic effects on A549 lung cells and THP-1 macrophages . This suggests a potential role for P3G in mitigating inflammation associated with viral infections.

Longevity and Healthspan Enhancement

Lifespan Extension Studies:

P3G has been linked to lifespan extension in model organisms. In experiments with Caenorhabditis elegans, administration of P3G not only extended lifespan but also improved health indicators such as pharyngeal pumping rates, suggesting enhanced overall vitality . These findings open avenues for further research into the mechanisms by which P3G influences aging processes.

Data Summary Table

Eigenschaften

CAS-Nummer |

68795-37-9 |

|---|---|

Molekularformel |

C22H23O11+ |

Molekulargewicht |

463.4 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1 |

InChI-Schlüssel |

ZZWPMFROUHHAKY-OUUKCGNVSA-O |

SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.